molecular formula C15H25N3O3 B13373532 N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide

N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide

Katalognummer: B13373532
Molekulargewicht: 295.38 g/mol
InChI-Schlüssel: GNOPCEROFOFTNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide is a chemical compound known for its unique structure and properties It features a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a hexanamide chain with three methyl groups at position 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions. For instance, 4,6-dimethoxy-2-pyrimidinylamine can be prepared by reacting 2,4,6-trimethoxypyrimidine with ammonia.

    Attachment of the Hexanamide Chain: The hexanamide chain is introduced through a coupling reaction. This can be achieved by reacting the pyrimidine derivative with 3,5,5-trimethylhexanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the pyrimidine ring can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the hexanamide chain can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4,6-dimethoxy-2-pyrimidinyl)urea: Shares the pyrimidine ring with methoxy groups but has a urea moiety instead of the hexanamide chain.

    N-(4,6-dimethoxy-2-pyrimidinyl)-N’-(3-(trifluoromethyl)phenyl)urea: Similar pyrimidine structure with a trifluoromethylphenyl group.

Uniqueness

N-(4,6-dimethoxy-2-pyrimidinyl)-3,5,5-trimethylhexanamide is unique due to its specific substitution pattern and the presence of the hexanamide chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C15H25N3O3

Molekulargewicht

295.38 g/mol

IUPAC-Name

N-(4,6-dimethoxypyrimidin-2-yl)-3,5,5-trimethylhexanamide

InChI

InChI=1S/C15H25N3O3/c1-10(9-15(2,3)4)7-11(19)16-14-17-12(20-5)8-13(18-14)21-6/h8,10H,7,9H2,1-6H3,(H,16,17,18,19)

InChI-Schlüssel

GNOPCEROFOFTNE-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)NC1=NC(=CC(=N1)OC)OC)CC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.